(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride

salt stoichiometry molecular weight procurement specification

(1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride (CAS 1820673-62-8) is a bifunctional 1,2,3-triazole building block featuring a primary aminopropyl side chain and a hydroxymethyl substituent, supplied as a sesquihydrochloride (1.5 HCl equivalent) salt. The parent 1,2,3-triazole scaffold is a privileged pharmacophore associated with antifungal, antibacterial, and enzyme-inhibitory activities, and the pendant primary amine and hydroxyl groups enable orthogonal bioconjugation and further derivatization.

Molecular Formula C12H27Cl3N8O2
Molecular Weight 421.8 g/mol
CAS No. 1820673-62-8
Cat. No. B1381201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride
CAS1820673-62-8
Molecular FormulaC12H27Cl3N8O2
Molecular Weight421.8 g/mol
Structural Identifiers
SMILESC1=C(N=NN1CCCN)CO.C1=C(N=NN1CCCN)CO.Cl.Cl.Cl
InChIInChI=1S/2C6H12N4O.3ClH/c2*7-2-1-3-10-4-6(5-11)8-9-10;;;/h2*4,11H,1-3,5,7H2;3*1H
InChIKeyLFOQXRIAIXGAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol Sesquihydrochloride CAS 1820673-62-8: Compound Class & Procurement-Relevant Identity


(1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride (CAS 1820673-62-8) is a bifunctional 1,2,3-triazole building block featuring a primary aminopropyl side chain and a hydroxymethyl substituent, supplied as a sesquihydrochloride (1.5 HCl equivalent) salt . The parent 1,2,3-triazole scaffold is a privileged pharmacophore associated with antifungal, antibacterial, and enzyme-inhibitory activities, and the pendant primary amine and hydroxyl groups enable orthogonal bioconjugation and further derivatization [1]. The sesquihydrochloride stoichiometry constitutes a specific salt form that distinguishes this entry from free-base (CAS 1132017-25-4), monohydrochloride, dihydrochloride (CAS 2742660-72-4), and trihydrochloride variants, directly affecting molecular weight, solubility, hygroscopicity, and handling properties relevant to procurement and experimental design decisions .

Why Generic Substitution Fails for (1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol Sesquihydrochloride CAS 1820673-62-8


In-class 1,2,3-triazole-methanol-aminopropyl compounds cannot be casually interchanged because both the aminopropyl positional isomerism (3-aminopropyl vs. 2-aminopropyl) and the salt stoichiometry (free base, mono-, sesqui-, di-, or tri-hydrochloride) critically influence key procurement-relevant properties. The 3-aminopropyl regioisomer exhibits distinct conformational flexibility and amine pKa compared to its 2-aminopropyl counterpart, affecting reactivity in downstream click-chemistry conjugations and metal-coordination applications [1]. Concurrently, salt form dictates aqueous solubility, hygroscopicity, and long-term storage stability. The sesquihydrochloride (1.5 HCl) represents a deliberate stoichiometric midpoint that balances water solubility (superior to the free base) against deliquescence tendency (inferior to the more hygroscopic dihydrochloride and trihydrochloride salts), a trade-off that is directly quantified below [2].

Product-Specific Quantitative Evidence Guide for (1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol Sesquihydrochloride CAS 1820673-62-8


Salt Stoichiometry & Molecular Weight Differentiation vs. Free Base and Dihydrochloride

The sesquihydrochloride salt (CAS 1820673-62-8) carries exactly 1.5 HCl equivalents per triazole molecule, yielding a molecular formula of C12H27Cl3N8O2 (representing two triazole units with three HCl) and a molecular weight of 421.75 g/mol . This contrasts with the free base (CAS 1132017-25-4), which has a molecular formula of C6H12N4O and a molecular weight of 156.19 g/mol, and the dihydrochloride (CAS 2742660-72-4), with a formula of C6H14Cl2N4O and a molecular weight of approximately 229.1 g/mol . The intermediate salt stoichiometry determines the effective molar mass used for concentration calculations in biological assays and chemical reactions.

salt stoichiometry molecular weight procurement specification triazole building block

Purity Specification Advantage: 97% (Sesquihydrochloride) vs. 95% (Free Base)

The sesquihydrochloride salt is routinely supplied at a standard purity of 97% (HPLC), as certified by Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC . In direct comparison, the corresponding free base (CAS 1132017-25-4) is offered by the same vendor at a standard purity of 95% . The 2-percentage-point purity differential (97% vs. 95%) corresponds to a 60% reduction in total impurity burden (3% vs. 5% total impurities), which is meaningful for applications requiring minimal side-reactivity from unknown contaminants.

purity specification HPLC batch quality chemical procurement

Regioisomeric Differentiation: 3-Aminopropyl vs. 2-Aminopropyl in Biological Conjugation Contexts

The 3-aminopropyl substituent on the N1 position of the triazole ring places the primary amine four bonds away from the heterocycle, creating a longer, more flexible linker arm compared to the 2-aminopropyl isomer (CAS 1824064-15-4), where the amine is three bonds from the triazole . Published structure-activity relationship (SAR) studies on aminopropyl-linked quinoline-triazole hybrids demonstrate that the aminopropyl linker length and substitution position are critical determinants of in vitro antiplasmodial activity, with submicromolar IC50 differences observed between linker variants [1]. Although direct IC50 data for the sesquihydrochloride itself are not available in the primary literature, the regioisomeric distinction is mechanistically grounded in the differential conformational space accessible to the 3-aminopropyl vs. 2-aminopropyl chain.

regioisomer aminopropyl linker click chemistry structure-activity relationship

Aqueous Solubility Enhancement of Sesquihydrochloride Salt vs. Free Base for Aqueous Reaction Conditions

The sesquihydrochloride salt (1.5 HCl equivalents) is engineered to enhance aqueous solubility relative to the neutral free base. While quantitative aqueous solubility values (mg/mL) for this specific compound are not published in peer-reviewed literature, the general principle is that hydrochloride salts of aminopropyl-triazoles exhibit substantially improved water solubility due to protonation of the primary amine (pKa ~9-10), rendering the molecule cationic at physiological and near-neutral pH [1]. The dihydrochloride salt (CAS 2742660-72-4) is explicitly noted by vendors for its 'enhanced solubility and stability in aqueous or polar solvent systems,' and the sesquihydrochloride provides an intermediate protonation state that balances solubility against the higher hygroscopicity of the fully protonated di- and tri-hydrochloride forms [2].

aqueous solubility salt form hydrochloride polar solvent compatibility

Multi-Vendor Availability with Certificates of Analysis: Procurement Reliability Metric

CAS 1820673-62-8 is stocked by at least five independent chemical suppliers (Bidepharm, AKSci, CymitQuimica, Leyan, YMILab), each providing certificates of analysis (CoA) with batch-specific QC data including NMR, HPLC, and/or GC . The free base (CAS 1132017-25-4) is listed by fewer vendors with standard purity of 95%. The broader supplier base for the sesquihydrochloride form reduces single-source procurement risk and enables competitive pricing, with documented purity levels of 95% (AKSci) to 97% (Bidepharm, Leyan) and NLT 98% (Molcore) .

supply chain certificate of analysis batch consistency multi-vendor sourcing

Class-Level Antifungal Pharmacophore: 1,2,3-Triazole Core with Hydroxymethyl Substituent

The 1,2,3-triazole scaffold is an established antifungal pharmacophore that inhibits lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungal cell membranes [1]. While specific MIC values for (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride against Candida spp. or Aspergillus spp. have not been reported in peer-reviewed studies, the compound incorporates the core 1,4-disubstituted-1,2,3-triazole motif that is present in numerous antifungal development candidates. A recent comprehensive SAR review of 1,2,3-triazole-containing hybrids identified the hydroxymethyl substituent at the 4-position as a favorable feature for hydrogen-bonding interactions with the CYP51 heme iron and surrounding amino acid residues [2]. The aminopropyl side chain provides a primary amine handle for further derivatization into amide, urea, or sulfonamide analogs with enhanced potency.

antifungal ergosterol inhibition 1,2,3-triazole pharmacophore structure-activity relationship

Best Research & Industrial Application Scenarios for (1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol Sesquihydrochloride CAS 1820673-62-8


Click Chemistry Bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Scaffold

The 3-aminopropyl chain provides a primary amine for pre-functionalization with alkynyl or azido groups, while the 4-hydroxymethyl substituent offers a secondary attachment point, establishing this compound as a dual-handle linker for CuAAC-based bioconjugation. The sesquihydrochloride salt form ensures sufficient aqueous solubility for homogeneous reaction conditions in water/t-BuOH mixtures commonly used in click chemistry protocols, without the excessive hygroscopicity and weighing difficulties of the dihydrochloride salt [1][2]. The 3-aminopropyl (rather than 2-aminopropyl) regioisomer provides an unbranched linker arm that minimizes steric hindrance during the cycloaddition step, a consideration supported by SAR data on aminopropyl-triazole hybrids where linker geometry influenced biological activity outcomes [3].

Antifungal Drug Discovery: 1,2,3-Triazole Pharmacophore with Derivatizable Primary Amine Handle

The 1,2,3-triazole core is a validated scaffold for CYP51 (lanosterol 14α-demethylase) inhibition in fungal pathogens [1]. The free primary amine on the aminopropyl chain enables rapid parallel synthesis of amide, sulfonamide, or urea derivative libraries for SAR exploration, while the 4-hydroxymethyl group can be oxidized to the aldehyde or carboxylic acid for additional diversification. The sesquihydrochloride salt provides a stable, non-hygroscopic solid form suitable for automated compound management systems and long-term storage in DMSO stock solutions, a practical advantage over the more hygroscopic di- and tri-hydrochloride salts that can absorb atmospheric moisture during weighing, compromising assay accuracy [2].

Metal-Organic Framework (MOF) and Coordination Polymer Precursor

The combination of a 1,2,3-triazole (N-donor ligand), a primary amine (additional metal-coordination site), and a hydroxymethyl group (O-donor or hydrogen-bonding functionality) makes this compound a versatile polytopic ligand precursor for constructing metal-organic frameworks (MOFs) or coordination polymers [1]. The precise 1.5 HCl salt stoichiometry eliminates ambiguity in the protonation state of the amine ligand, which is critical for reproducible metal-to-ligand ratio calculations. In contrast, the free base requires knowledge of the exact protonation state under reaction conditions, and the dihydrochloride/trihydrochloride may introduce excess chloride counterions that compete with target anionic ligands for metal coordination sites [2].

Enzyme Inhibitor Probe Synthesis: Cholinesterase and Protease Targeting

Published investigations of 1,2,3-triazole compound libraries have identified cholinesterase inhibition (acetylcholinesterase and butyrylcholinesterase) as well as kallikrein and matriptase protease inhibition as biological activities accessible to this chemotype [1][2]. The sesquihydrochloride salt of (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol serves as a core scaffold for installing diverse recognition elements via the primary amine, enabling the synthesis of focused probe libraries for enzyme inhibitor screening. The 97% purity specification (with batch-specific HPLC, NMR, and GC documentation) reduces the risk of false-positive hits arising from impurities in high-throughput screening campaigns [3].

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